4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine
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Overview
Description
This would involve identifying the compound’s chemical structure, molecular weight, and possibly its IUPAC name.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and yields.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could involve kinetic studies, studying the mechanism of the reaction, and identifying the products of the reaction.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antiviral Activity
- Antiretroviral Activity : Compounds related to 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine have been evaluated for their antiretroviral activity, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. A study highlighted the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating marked inhibition of retrovirus replication in cell culture, pointing towards potential applications in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).
Antifungal Activity
- Antifungal Agents : Another domain of application is in the development of antifungal agents. 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed promising results against Aspergillus terreus and Aspergillus niger, underlining their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, AlameriAmeer, 2017).
Anticancer Activity
- Microtubule Targeting Agents : The conformational shape of N-naphthyl-cyclopenta[d]pyrimidines, which could be structurally related to 4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine, was found to significantly affect their potency as microtubule targeting agents, with implications for anticancer drug design and therapy (Xiang, Quadery, Hamel, Luckett-Chastain, Ihnat, Mooberry, Gangjee, 2020).
Chemical Synthesis and Structural Analysis
- Crystal Structure Analysis : Studies have focused on the crystal structure analysis of pyrimidine derivatives, including those with cyclopropyl groups, to understand their molecular and electronic structures. This knowledge is crucial for designing compounds with desired physical and chemical properties for various applications (Rajam, Muthiah, Butcher, Jasinski, Glidewell, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. This could involve both in vitro studies (such as cytotoxicity assays) and in vivo studies (such as LD50 measurements in animals).
Future Directions
This would involve identifying unanswered questions about the compound and proposing future experiments to answer these questions.
properties
IUPAC Name |
4-(cyclopropylmethoxy)-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-5-10(12-8(2)11-7)13-6-9-3-4-9/h5,9H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDOYWCWUJRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)-2,6-dimethylpyrimidine |
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